molecular formula C10H11NO4 B12611667 3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol CAS No. 905564-22-9

3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol

Cat. No.: B12611667
CAS No.: 905564-22-9
M. Wt: 209.20 g/mol
InChI Key: OPYJJSIOCJGUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol is an organic compound characterized by the presence of a methoxyphenyl group, a nitro group, and a hydroxyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol typically involves the nitration of 4-methoxybenzaldehyde followed by a condensation reaction with nitromethane. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The process can be summarized as follows:

    Nitration: 4-Methoxybenzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-methoxy-3-nitrobenzaldehyde.

    Condensation: The nitrated product is then reacted with nitromethane in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-one.

    Reduction: Formation of 3-(4-Methoxyphenyl)-2-aminoprop-2-en-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function. The compound’s effects on specific pathways, such as the inhibition of inflammatory mediators, are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

    3-(4-Methoxyphenyl)-2-aminoprop-2-en-1-ol: Similar structure but with an amine group instead of a nitro group.

    4-Methoxybenzaldehyde: Precursor compound with a simpler structure.

Uniqueness

3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both a nitro group and a hydroxyl group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

905564-22-9

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-nitroprop-2-en-1-ol

InChI

InChI=1S/C10H11NO4/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6,12H,7H2,1H3

InChI Key

OPYJJSIOCJGUFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C(CO)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.